3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfonyl chlorides, followed by cyclization in the presence of a base . The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of fungicides and other agrochemicals
Mechanism of Action
The mechanism of action of 3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide varies depending on its application:
Antimicrobial and Antiviral: Disrupts microbial cell membranes and inhibits viral replication.
Antihypertensive: Acts as a potassium channel activator, leading to vasodilation and reduced blood pressure.
Antidiabetic: Modulates insulin secretion and improves glucose uptake.
Anticancer: Induces apoptosis and inhibits cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the phenyl group but shares similar pharmacological properties.
4-Ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: A derivative with enhanced activity as an AMPA receptor modulator.
Uniqueness
3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its phenyl group, which contributes to its diverse pharmacological activities and makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C13H12N2O2S/c16-18(17)12-9-5-4-8-11(12)14-13(15-18)10-6-2-1-3-7-10/h1-9,13-15H |
InChI Key |
PMMNAVXGIVYGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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